molecular formula C11H14ClNO B13516415 2,2-dimethyl-2H-chromen-6-amine hydrochloride

2,2-dimethyl-2H-chromen-6-amine hydrochloride

Cat. No.: B13516415
M. Wt: 211.69 g/mol
InChI Key: NJMWRNKCVLFWEL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromen-6-amine hydrochloride is a chemical compound with a molecular formula of C11H14ClNO It is a derivative of chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylchromene with amine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-chromen-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,2-Dimethyl-2H-chromen-6-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H-chromen-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

2,2-Dimethyl-2H-chromen-6-amine hydrochloride can be compared with other chromene derivatives:

The uniqueness of this compound lies in its specific amine substitution, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2,2-dimethylchromen-6-amine;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11;/h3-7H,12H2,1-2H3;1H

InChI Key

NJMWRNKCVLFWEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)N)C.Cl

Origin of Product

United States

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